2-Iodothiophene-3-carbonylchloride

Description

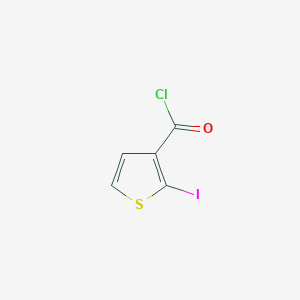

The synthesis of complex organic molecules often relies on the use of highly functionalized, reactive intermediates that can be selectively modified. 2-Iodothiophene-3-carbonyl chloride represents a confluence of two powerful chemical entities: a halogenated heterocycle and an acyl chloride. This unique combination suggests its potential as a valuable building block for creating more complex molecular architectures.

Halogenated heterocycles are organic compounds containing at least one ring with a non-carbon atom and one or more halogen atoms (F, Cl, Br, I). orgsyn.org They are of immense importance in synthetic chemistry, serving as key precursors for a wide array of more complex molecules. orgsyn.orgsigmaaldrich.com The halogen atom provides a reactive handle for various transformations, most notably for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.comchemsynthesis.com The specific halogen influences reactivity, with iodinated compounds like 2-iodothiophene (B115884) often exhibiting higher reactivity in these catalytic cycles. sigmaaldrich.com Many synthetic heterocycles possess pharmacological activity and are foundational to the development of pharmaceuticals and agrochemicals. orgsyn.orgmdpi.com

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the -COCl functional group. researchgate.netsigmaaldrich.com They are among the most reactive derivatives of carboxylic acids, a property attributed to the chloride ion being an excellent leaving group. sigmaaldrich.com This high reactivity makes them exceptionally useful for introducing acyl groups into other molecules through nucleophilic acyl substitution. researchgate.netsigmaaldrich.com This process is fundamental for synthesizing a broad range of compounds, including esters, amides, and ketones, which are prevalent in numerous biologically active molecules and materials. sigmaaldrich.comresearchgate.net The conversion of a carboxylic acid to an acyl chloride is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemsynthesis.comsigmaaldrich.comsigmaaldrich.com

Thiophene (B33073) is an aromatic five-membered heterocycle containing a sulfur atom. Its derivatives are integral to many important compounds, including the anti-epilepsy drug Tiagabine. google.com The thiophene ring can undergo various electrophilic substitution reactions, though the reactivity and regioselectivity are influenced by existing substituents. google.com The introduction of an iodine atom at the 2-position, as in 2-iodothiophene, is a known process and provides a crucial site for further functionalization, often via metal-catalyzed reactions. orgsyn.orgsigmaaldrich.com

Simultaneously, the presence of a carbonyl chloride group at the 3-position introduces a highly electrophilic center. The synthesis of related compounds, such as thiophene-3-carbonyl chloride, is typically achieved by treating the corresponding thiophene-3-carboxylic acid with thionyl chloride. sigmaaldrich.comsigmaaldrich.com Therefore, the synthesis of 2-Iodothiophene-3-carbonyl chloride would logically proceed from 2-iodothiophene-3-carboxylic acid.

Carbonylative transformations are reactions that introduce a carbonyl group (C=O) into a molecule. While this term often refers to reactions involving carbon monoxide, the use of acyl chlorides as carbonyl sources in substitution reactions is a related and fundamental concept. 2-Iodothiophene-3-carbonyl chloride is perfectly poised for such transformations. The acyl chloride moiety can react with a wide range of nucleophiles, while the iodo-substituent remains available for subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular structure.

While specific advanced methodological developments for the utilization of 2-Iodothiophene-3-carbonyl chloride are not documented in the available literature, we can infer potential applications from research on analogous compounds.

The iodine atom on the thiophene ring is a prime substrate for palladium-catalyzed cross-coupling reactions. Research on 2-iodothiophene has shown its successful participation in Sonogashira reactions and fluoride-free Hiyama couplings. sigmaaldrich.comchemsynthesis.com These methods allow for the formation of carbon-carbon bonds with alkynes and organosilanes, respectively, under relatively mild conditions. It is reasonable to assume that 2-Iodothiophene-3-carbonyl chloride could be similarly employed, enabling the synthesis of a variety of 2-substituted-3-acylthiophene derivatives.

The acyl chloride function is highly versatile. Beyond simple reactions with amines or alcohols, acyl chlorides can participate in Friedel-Crafts acylations to form ketones or engage in Stille-type couplings with organostannanes to produce unsymmetrical ketones. google.com The development of chemoselective catalysts allows for such reactions to proceed even in the presence of other reactive functional groups, like an aryl halide. This suggests that one could selectively react either the acyl chloride or the iodo-substituent of the target molecule, depending on the chosen reaction conditions and catalyst system.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClIOS |

|---|---|

Molecular Weight |

272.49 g/mol |

IUPAC Name |

2-iodothiophene-3-carbonyl chloride |

InChI |

InChI=1S/C5H2ClIOS/c6-4(8)3-1-2-9-5(3)7/h1-2H |

InChI Key |

AGIBIYUMJYGXAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodothiophene 3 Carbonylchloride

Precursors and Synthetic Routes to the 2-Iodothiophene (B115884) Core

The journey to 2-Iodothiophene-3-carbonylchloride begins with the synthesis of its foundational scaffold, the 2-iodothiophene ring system, which is typically derived from thiophene-3-carboxylic acid or its analogues.

Iodination Strategies for Thiophene-3-carboxylic Acid Derivatives

The direct iodination of thiophene-3-carboxylic acid is a key transformation. While direct iodination of carboxylic acids can be challenging, several methods have been developed to achieve this. manac-inc.co.jp One effective approach involves the use of iodine in the presence of a strong acid, such as chlorosulfonic acid, which can facilitate the formation of the α-iodocarboxylic acid. manac-inc.co.jp Another strategy employs the conversion of the carboxylic acid to an acyl chloride, which is then iodinated. For instance, heating a carboxylic acid with iodine and thionyl chloride can yield the α-iodoacyl chloride. manac-inc.co.jp

A common laboratory-scale synthesis of 2-iodothiophene involves the reaction of thiophene (B33073) with iodine and mercuric oxide. orgsyn.org This method, while effective, utilizes toxic mercury salts, prompting the exploration of alternative, greener methodologies.

Preparation of 3-Thiophenecarboxylic Acid Analogues as Precursors

Thiophene-3-carboxylic acid itself serves as a crucial precursor. nih.govmedchemexpress.com It can be prepared through various synthetic routes, including the carbonation of 3-thienyllithium, which is generated by the metal-halogen exchange of 3-bromothiophene. The development of efficient syntheses for substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and esters has been achieved through the Fiesselmann reaction, which involves thiophene ring closure. acs.org

Conversion of Carboxylic Acid Precursors to the Carbonyl Chloride Moiety

Once the 2-iodothiophene-3-carboxylic acid is in hand, the next critical step is the conversion of the carboxylic acid group to a highly reactive carbonyl chloride.

Classical Chlorination Reagents and Methodological Adaptations

The transformation of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis. Several classical reagents are widely employed for this purpose, with thionyl chloride (SOCl₂) being one of the most common. chemguide.co.ukcommonorganicchemistry.comchemguide.co.ukchemistrysteps.com The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. chemguide.co.ukchemguide.co.uk The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.org

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this conversion. chemguide.co.ukchemguide.co.uklibretexts.org PCl₅ reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃), while PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk In both cases, the acyl chloride is typically isolated by fractional distillation. chemguide.co.ukchemguide.co.uk

| Reagent | Byproducts | Separation |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gases) | Simplified workup |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gases) | Simplified workup |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Fractional distillation |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Fractional distillation |

Emerging Reagents for Carboxylic Acid to Acyl Chloride Transformations

While classical reagents are effective, milder and more selective methods are continuously being developed. Oxalyl chloride ((COCl)₂) has emerged as a valuable alternative to thionyl chloride. commonorganicchemistry.comwikipedia.orgchemicalbook.com It is often used in the presence of a catalytic amount of DMF. commonorganicchemistry.comwikipedia.org The reaction with oxalyl chloride is generally milder and can be performed at room temperature, offering better selectivity for sensitive substrates. wikipedia.org The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, facilitating easy removal. chemicalbook.comsciencemadness.org

Recent advancements have also explored photochemical methods for generating acyl chlorides on surfaces using gaseous oxalyl chloride, highlighting the ongoing innovation in this field. nih.gov

Optimization of Synthetic Efficiency and Yields for this compound Production

Catalytic Enhancements in Multistep Syntheses

In the context of converting 2-iodothiophene-3-carboxylic acid to its acyl chloride, catalytic amounts of certain compounds can significantly accelerate the reaction rate. N,N-dimethylformamide (DMF) is a widely used catalyst for reactions involving thionyl chloride and oxalyl chloride. google.commasterorganicchemistry.com The catalytic cycle is believed to involve the formation of a Vilsmeier-type intermediate, which is a more potent acylating agent than the chlorinating agent itself. wikipedia.org

Pyridine is another base that can be used to catalyze these reactions. masterorganicchemistry.com Its role is to activate the carboxylic acid and to neutralize the hydrogen chloride gas produced during the reaction, which can sometimes be beneficial for acid-sensitive substrates.

For the synthesis of related thiophene carbonyl chlorides, Lewis acids have also been explored as catalysts in Friedel-Crafts type reactions to directly form the acyl chloride from the thiophene ring. google.com However, for the specific conversion of a pre-existing carboxylic acid, these are less common. The use of catalysts is particularly important for industrial-scale production where reaction efficiency and throughput are critical.

The table below outlines common catalysts used in the formation of acyl chlorides from carboxylic acids.

| Catalyst | Role | Applicable Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Forms a reactive Vilsmeier intermediate | Thionyl chloride, Oxalyl chloride |

| Pyridine | Acts as a nucleophilic catalyst and acid scavenger | Thionyl chloride |

| Lewis Acids (e.g., AlCl₃) | Used in direct acylation of the thiophene ring | Phosgene, Oxalyl chloride |

Solvent Effects and Reaction Condition Modulations

The choice of solvent can have a significant impact on the synthesis of 2-Iodothiophene-3-carbonyl chloride. Often, the reaction can be carried out neat, using an excess of the chlorinating agent as the solvent. commonorganicchemistry.com However, in many cases, an inert solvent is employed to control the reaction temperature and to facilitate handling of the reactants and products.

Commonly used solvents are non-polar and aprotic, such as dichloromethane (B109758) (DCM), chloroform, or carbon tetrachloride. google.comcommonorganicchemistry.com These solvents are chosen for their ability to dissolve the starting material and for their inertness towards the highly reactive chlorinating agents and the product. The boiling point of the solvent is also a consideration, as it can dictate the reaction temperature when the reaction is run at reflux. For instance, a patent for the synthesis of a similar compound, 5-chlorothiophene-2-carbonyl chloride, specifies the use of a non-polar solvent like carbon tetrachloride and a reaction temperature below 0°C initially, followed by reflux. google.com

Reaction temperature is a critical parameter to control. The initial mixing of the carboxylic acid and the chlorinating agent is often done at a reduced temperature (e.g., 0°C) to manage the initial exotherm of the reaction. google.comcommonorganicchemistry.com Subsequently, the reaction mixture may be heated to reflux to ensure complete conversion. commonorganicchemistry.com The reaction time can vary from a few hours to overnight, depending on the specific conditions and the scale of the reaction.

The following table summarizes the influence of various solvents on the synthesis of acyl chlorides.

| Solvent | Type | Rationale for Use |

| None (Neat) | - | Excess chlorinating agent acts as solvent, simplifies work-up. |

| Dichloromethane (DCM) | Non-polar, aprotic | Good solubility for reactants, low boiling point for easy removal. |

| Chloroform | Non-polar, aprotic | Similar to DCM, higher boiling point allows for higher reaction temperatures. |

| Carbon Tetrachloride | Non-polar, aprotic | Inert, used in related thiophene carbonyl chloride syntheses. |

| Toluene | Aromatic, non-polar | Higher boiling point for reactions requiring more energy. |

Strategies for Scale-Up Considerations in this compound Synthesis

Scaling up the synthesis of 2-Iodothiophene-3-carbonyl chloride from a laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The choice of chlorinating agent becomes particularly important at a larger scale. While both thionyl chloride and oxalyl chloride are effective, thionyl chloride is often preferred for industrial applications due to its lower cost. google.com

Heat management is another critical aspect. The reaction to form the acyl chloride is exothermic, and on a large scale, efficient heat exchange systems are necessary to control the temperature and prevent runaway reactions. The addition of the chlorinating agent is typically done portion-wise or via a controlled feed to manage the rate of heat generation.

Finally, the materials of the reactor and associated equipment must be resistant to the corrosive nature of the reactants and byproducts. Glass-lined reactors are often used for this type of chemistry. The purification of the final product on a large scale is typically performed by vacuum distillation, which requires appropriately sized distillation columns and vacuum systems.

The table below highlights key considerations for the scale-up of acyl chloride synthesis.

| Consideration | Laboratory Scale | Industrial Scale |

| Chlorinating Agent | Oxalyl chloride or thionyl chloride often chosen for convenience. | Thionyl chloride is often preferred due to lower cost. |

| Catalyst | May not always be necessary for small quantities. | Highly recommended to increase throughput and efficiency. |

| Solvent | A wider variety of solvents may be used. | Solvent choice is critical for safety, cost, and ease of recovery. |

| Byproduct Management | Fume hood is sufficient. | Requires dedicated scrubbers and waste treatment facilities. |

| Heat Management | Simple ice baths or heating mantles. | Requires robust cooling systems and controlled addition of reagents. |

| Equipment | Standard laboratory glassware. | Glass-lined or other corrosion-resistant reactors are necessary. |

Scientific Progress on 2-Iodothiophene-3-carbonyl chloride Remains Largely Undocumented in Public Research

2-Iodothiophene-3-carbonyl chloride is a derivative of thiophene, a heterocyclic compound that is a common scaffold in pharmaceuticals and materials science. The presence of three distinct functional groups—an iodo group, a thiophene ring, and a highly reactive acyl chloride—suggests its utility as a versatile intermediate for creating more complex molecules. The iodo-substituent is particularly valuable as it allows for various cross-coupling reactions, while the acyl chloride is a prime site for nucleophilic attack.

However, a thorough investigation into chemical databases and scholarly articles reveals a significant lack of specific experimental data for this particular compound. While general principles of organic chemistry provide a strong theoretical framework for its expected reactivity, the absence of published research means that detailed mechanistic investigations and specific reaction outcomes for 2-Iodothiophene-3-carbonyl chloride have not been formally documented.

Anticipated Reactivity Based on General Principles

Based on the established reactivity of acyl chlorides, 2-Iodothiophene-3-carbonyl chloride is expected to readily undergo nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of a wide array of carbonyl compounds.

Reactions Involving the Carbonyl Chloride Functionality

Formation of Amides (Aminocarbonylation): The reaction of 2-Iodothiophene-3-carbonyl chloride with primary or secondary amines is expected to proceed via aminolysis to form the corresponding N-substituted-(2-iodothiophene-3-yl)carboxamides. The high reactivity of the acyl chloride makes this a favorable transformation. The existence of commercial listings for 2-Iodothiophene-3-carboxamide, the product of reaction with ammonia, supports this anticipated reactivity.

Synthesis of Esters and Thioesters: Similarly, reaction with alcohols or thiols would lead to the formation of 2-iodothiophene-3-carboxylates (esters) or thioesters, respectively. These reactions are standard transformations for acyl chlorides.

Generation of Ketones: Two primary methods for converting acyl chlorides to ketones are Friedel-Crafts acylation and coupling with organometallic reagents.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 2-Iodothiophene-3-carbonyl chloride could be used to acylate aromatic or other electron-rich compounds, leading to the formation of (2-iodothiophen-3-yl)ketones. The success of this reaction would depend on the substrate and reaction conditions, as the thiophene ring itself can be sensitive to strong Lewis acids.

Organometallic Couplings: Reaction with organometallic reagents, such as organocuprates (Gilman reagents), is a well-established method for ketone synthesis from acyl chlorides. This would involve the coupling of an organic group from the organometallic compound to the carbonyl carbon of the 2-Iodothiophene-3-carbonyl chloride.

Reduction Pathways

Selective Reductions to Aldehydes and Alcohols: The carbonyl chloride functionality can be reduced to either an aldehyde or a primary alcohol. Selective reduction to the aldehyde, 2-iodothiophene-3-carbaldehyde (B100671), would require the use of a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. The existence of commercial suppliers for 2-iodothiophene-3-carbaldehyde suggests that this transformation is achievable. Further reduction with stronger reducing agents would yield (2-iodothiophen-3-yl)methanol.

While the chemical principles governing these transformations are well-understood, the absence of specific studies on 2-Iodothiophene-3-carbonyl chloride means that reaction conditions, yields, and potential side reactions involving the iodo-substituted thiophene ring have not been formally reported. The generation of detailed data tables and in-depth research findings, as requested, is therefore not possible at this time. Further empirical research is required to fully characterize the chemical behavior of this compound.

Reactivity and Mechanistic Investigations of 2 Iodothiophene 3 Carbonylchloride Transformations

Reactions Involving the Carbonyl Chloride Functionality of 2-Iodothiophene-3-carbonylchloride

Reduction Pathways to Aldehydes and Alcohols

Reductive Carbonylation Strategies with this compound

The transformation of aryl halides into aldehydes, a process known as reductive carbonylation, is a valuable synthetic tool. While specific studies detailing the reductive carbonylation of 2-Iodothiophene-3-carbonyl chloride are not extensively documented in the provided search results, the reactivity of the acyl chloride group suggests potential pathways. The acyl chloride moiety is highly susceptible to reduction. A plausible strategy would involve the selective reduction of the acyl chloride to an aldehyde, followed by a carbonylation reaction at the 2-iodo position. However, controlling the chemoselectivity to prevent the over-reduction of the acyl chloride or premature reaction at the iodo-substituent would be a significant challenge.

Another theoretical approach involves a palladium-catalyzed process where carbon monoxide is introduced. In such a scenario, the acyl chloride could potentially undergo decarbonylation to form a transient acyl-palladium species. This intermediate could then participate in a reductive elimination with a hydride source to yield the corresponding aldehyde. The success of this strategy would heavily depend on the careful selection of catalysts and reaction conditions to favor the desired reductive carbonylation pathway over competing side reactions.

Cross-Coupling Reactions at the 2-Iodo Position of this compound

The presence of an iodine atom at the 2-position of the thiophene (B33073) ring makes 2-Iodothiophene-3-carbonyl chloride an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. libretexts.orgrsc.org The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.com The reactivity of the halide in these reactions typically follows the trend I > Br > Cl. youtube.com

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its mild reaction conditions and the low toxicity of the boron reagents. nih.gov

For 2-Iodothiophene-3-carbonyl chloride, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or ester) to form a 2-aryl or 2-vinylthiophene-3-carbonyl chloride derivative. The choice of base is crucial for the success of the coupling reaction. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenylthiophene-3-carbonyl chloride |

| 2 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Vinylthiophene-3-carbonyl chloride |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgmdpi.com

In the context of 2-Iodothiophene-3-carbonyl chloride, a Sonogashira coupling with a terminal alkyne would yield a 2-alkynylthiophene-3-carbonyl chloride. Copper-free Sonogashira protocols have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)thiophene-3-carbonyl chloride |

| 2 | 1-Hexyne | Pd(OAc)₂ | None | Piperidine | DMF | 2-(Hex-1-yn-1-yl)thiophene-3-carbonyl chloride |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally prepared in situ from the corresponding organohalide. sci-hub.st

A Negishi coupling of 2-Iodothiophene-3-carbonyl chloride with an organozinc reagent would result in the formation of a new carbon-carbon bond at the 2-position of the thiophene ring. The reaction is known for its high functional group tolerance. wikipedia.org

Table 3: Hypothetical Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenylthiophene-3-carbonyl chloride |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | DMA | 2-Ethylthiophene-3-carbonyl chloride |

Kumada-Tamao-Corriu Coupling

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide. rsc.org This reaction is typically catalyzed by a nickel or palladium complex.

For 2-Iodothiophene-3-carbonyl chloride, a Kumada coupling with a Grignard reagent would offer another route to form a carbon-carbon bond at the 2-position. Care must be taken due to the high reactivity of Grignard reagents, which could potentially react with the acyl chloride functionality.

Table 4: Hypothetical Kumada-Tamao-Corriu Coupling of this compound

| Entry | Grignard Reagent | Catalyst | Solvent | Product |

| 1 | Phenylmagnesium bromide | Ni(dppe)Cl₂ | Ether | 2-Phenylthiophene-3-carbonyl chloride |

| 2 | Methylmagnesium iodide | Pd(OAc)₂/XPhos | Toluene | 2-Methylthiophene-3-carbonyl chloride |

Other Transition Metal-Catalyzed Coupling Methodologies (e.g., Cu, Ni, Fe, Co)

While palladium catalysis is prominent, other more economical and sustainable transition metals like copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co) have emerged as powerful alternatives for catalyzing cross-coupling reactions involving iodo-aromatic compounds. rsc.org These metals offer unique reactivity profiles and can tolerate a wide array of functional groups. rsc.orgresearchgate.net

Copper-Catalyzed Couplings: Copper-based catalysts are well-established for various coupling reactions. For iodothiophene derivatives, copper iodide (CuI) is frequently used, often in conjunction with other catalysts or as the primary catalyst in reactions like the Sonogashira coupling or Ullmann-type reactions. For instance, CuI-based catalysts have been effectively used in multicomponent reactions to synthesize complex thiophene derivatives. tandfonline.com The reactivity of the C-I bond in 2-iodothiophene-3-carbonyl chloride is amenable to classic copper-catalyzed C-S, C-N, and C-O bond-forming reactions.

Nickel-Catalyzed Couplings: Nickel catalysis has gained significant traction for its ability to couple a broad range of electrophiles, including aryl iodides, with various organometallic reagents and even other electrophiles in reductive cross-electrophile couplings. uci.edunih.gov Nickel catalysts are particularly effective in reactions that are challenging for palladium, such as those involving alkyl nucleophiles. researchgate.net The C(sp²)-I bond of 2-iodothiophene-3-carbonyl chloride can be readily activated by low-valent nickel species. These reactions often proceed through radical mechanisms, offering different selectivity compared to palladium. princeton.edu The mild conditions and high functional group tolerance of many modern nickel-catalyzed protocols make them suitable for the complex bifunctional substrate. princeton.edursc.org

Iron-Catalyzed Couplings: Iron, being abundant, inexpensive, and environmentally benign, is an attractive catalyst for sustainable chemistry. nih.gov Iron-catalyzed cross-coupling reactions have been developed for aryl halides, including iodides, with organometallic reagents like Grignard reagents. nih.gov These reactions can proceed under mild conditions and have shown broad applicability. nih.gov For example, iron(III) salts have been shown to catalyze the cross-coupling of N-heterocyclic halides with aryl magnesium reagents, a transformation analogous to what would be expected for 2-iodothiophene-3-carbonyl chloride. nih.gov Iron can also catalyze unique transformations like haloamination and C-H activation, highlighting its versatile reactivity. nih.govrsc.orgrsc.org

Cobalt-Catalyzed Couplings: Cobalt catalysts offer a cost-effective alternative to palladium and nickel and exhibit a wide range of reactivity, often tolerating sensitive functional groups. rsc.orgresearchgate.net Cobalt-catalyzed Kumada and Negishi-type couplings of aryl halides proceed efficiently. These methods are sometimes superior to traditional catalysts, especially for reactions involving alkyl halides. researchgate.net The use of cobalt salts can effectively replace more expensive catalysts in cross-coupling reactions, expanding the toolkit for synthesizing functionalized compounds. rsc.org

Table 1: Examples of Relevant Transition Metal-Catalyzed Couplings This table presents examples of coupling reactions with substrates analogous to 2-Iodothiophene-3-carbonyl chloride, demonstrating the potential of these catalytic systems.

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| CuI | Alkynyl Thioanisole | Iodine/Methanol | Benzo[b]thiophene | tandfonline.com |

| NiBr₂/bpp | Aryl Iodide | Benzylic Acetal | Dialkyl Ether | princeton.edu |

| FeCl₃ | Thioester | Organomanganese Reagent | Ketone | chemrxiv.org |

| CoBr₂/Ligand | Aryl Halide | Grignard Reagent | Biaryl | nih.govdicp.ac.cn |

Regioselectivity and Chemoselectivity in Iodothiophene Cross-Couplings

In a molecule like 2-Iodothiophene-3-carbonyl chloride, which possesses multiple reactive sites, achieving selectivity is paramount. nih.gov

Regioselectivity: This refers to the preferential reaction at one position over another. For a related compound like 2,4-dihalooxazole, palladium-catalyzed Suzuki-Miyaura coupling occurs selectively at the 4-position (analogous to the C-Br bond) over the 2-position (C-Cl), demonstrating that the inherent reactivity of the C-X bond (C-I > C-Br > C-Cl) can direct the outcome. nih.gov In the case of 2-Iodothiophene-3-carbonyl chloride, a cross-coupling reaction would be expected to occur exclusively at the C2-position due to the high reactivity of the carbon-iodine bond compared to potential C-H activation at other positions on the thiophene ring.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. youtube.comyoutube.com The primary challenge with 2-Iodothiophene-3-carbonyl chloride is achieving selective reaction at the C-I bond without affecting the highly reactive carbonyl chloride group. Many cross-coupling conditions, particularly those employing strong nucleophiles like Grignard or organolithium reagents, would likely react with the carbonyl chloride first. However, milder coupling reactions like the Suzuki (organoboron reagents) or Stille (organostannane reagents) couplings, which are tolerant of ester and even acid chloride functionalities under specific conditions, can allow for chemoselective transformation at the C-I bond. thermofisher.com The choice of catalyst, ligand, base, and coupling partner is critical to steer the reaction towards the desired outcome. nih.gov For instance, nickel catalysts have shown high chemoselectivity in coupling reactions involving substrates with multiple electrophilic sites. rsc.orgnih.gov

Synergistic Reactivity of Both Functional Groups in this compound

The true synthetic power of 2-Iodothiophene-3-carbonyl chloride lies in the ability to exploit both the iodide and the carbonyl chloride functional groups in a controlled manner to rapidly build molecular complexity.

Sequential One-Pot Transformations

In a sequential one-pot process, two or more reactions are carried out in the same vessel by the sequential addition of reagents, without isolating the intermediates. This approach offers significant advantages in terms of efficiency and resource management. For 2-Iodothiophene-3-carbonyl chloride, a plausible one-pot sequence could involve:

A chemoselective cross-coupling at the C2-position (e.g., Suzuki or Sonogashira reaction) to install a desired substituent.

Subsequent addition of a nucleophile (e.g., an amine or alcohol) to react with the intact carbonyl chloride group, forming an amide or ester.

This strategy has been successfully applied to polyhalogenated heterocycles, such as the palladium-catalyzed sequential cross-coupling of tetrabromothiophene, where different nucleophiles are introduced in a controlled order. nih.gov

Tandem Reaction Sequences

Tandem reactions (also known as domino reactions) involve a process where a single event initiates a cascade of subsequent transformations without the addition of further reagents or catalysts. A potential tandem reaction starting from 2-Iodothiophene-3-carbonyl chloride could be initiated by an intramolecular reaction. For example, if the carbonyl chloride is first converted to an amide bearing a pendant nucleophile or a reactive group, a subsequent intramolecular coupling onto the C-I position could form a new fused ring system.

Cascade Reactions Utilizing Both Carbonyl Chloride and Iodide Moieties

Cascade reactions are multi-step intramolecular processes that occur under a single set of reaction conditions, often forming complex polycyclic structures from simple acyclic precursors. The dual reactivity of 2-Iodothiophene-3-carbonyl chloride makes it an ideal substrate for designing such cascades.

A hypothetical cascade could be initiated by the reaction of the carbonyl chloride with a carefully chosen bifunctional reagent. For instance, reaction with an amino alcohol could form a hydroxy amide. The resulting intermediate could then undergo an intramolecular O-arylation via coupling at the C-I position, leading to the formation of a fused heterocyclic system in a single synthetic operation. Such cascade methodologies, which efficiently construct complex molecular architectures, are highly sought after in modern organic synthesis. tandfonline.comacs.org

Catalytic Systems and Ligand Design for Reactions of 2 Iodothiophene 3 Carbonylchloride

Homogeneous Catalysis in 2-Iodothiophene-3-carbonylchloride Chemistry

Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the catalytic species. sigmaaldrich.com Palladium complexes are the most extensively studied catalysts for reactions involving aryl halides like 2-iodothiophene-3-carbonyl chloride.

The efficacy of palladium-catalyzed reactions is profoundly influenced by the nature of the ancillary ligands, which modulate the electronic and steric properties of the metal center.

Phosphine-based Ligands:

Phosphine (B1218219) ligands have been instrumental in the development of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com For substrates like 2-iodothiophene-3-carbonyl chloride, the choice of phosphine ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines, have demonstrated high efficacy in the coupling of challenging substrates, including aryl chlorides. mit.eduorganic-chemistry.orgresearchgate.net These ligands stabilize the monoligated Pd(0) species, which is often the most active catalyst, and facilitate the oxidative addition step. nih.gov For instance, the use of P(t-Bu)₃ with a Pd(PhCN)₂Cl₂ precursor has been shown to be a versatile system for Sonogashira reactions of aryl bromides at room temperature, a principle that can be extended to the more reactive 2-iodothiophene-3-carbonyl chloride. organic-chemistry.org Diphosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are also effective in stabilizing palladium catalysts and promoting high turnover numbers. rsc.org The choice of phosphine can also influence the selectivity of carbonylation reactions. nih.gov

N-Heterocyclic Carbenes (NHCs):

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting superior performance compared to phosphines. sigmaaldrich.com NHCs are strong σ-donors, which enhances the rate of oxidative addition of aryl halides. sigmaaldrich.com The strong metal-carbene bond also imparts high stability to the catalytic complex, often leading to longer catalyst lifetimes. sigmaaldrich.com

For reactions involving 2-iodothiophene-3-carbonyl chloride, NHC ligands with bulky N-substituents (e.g., mesityl, diisopropylphenyl) are particularly effective. These bulky groups promote the reductive elimination step and prevent catalyst deactivation through the formation of inactive dimeric species. sigmaaldrich.com The use of NHC-palladium complexes has enabled the coupling of less reactive aryl chlorides, suggesting their high potential for transformations of the more labile 2-iodothiophene-3-carbonyl chloride. sigmaaldrich.com Chiral NHC ligands have also been developed for asymmetric catalysis, opening avenues for the enantioselective synthesis of derivatives from 2-iodothiophene-3-carbonyl chloride. nih.gov

| Ligand Type | Examples | Key Advantages for 2-Iodothiophene-3-carbonyl chloride Reactions |

| Monodentate Phosphines | P(t-Bu)₃, PCy₃, Biaryl phosphines | - High electron-donating ability facilitates oxidative addition.- Steric bulk promotes reductive elimination. |

| Bidentate Phosphines | dppf, dppb, Xantphos | - Chelation effect enhances catalyst stability.- Can influence regioselectivity in certain reactions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | - Strong σ-donors, leading to high catalytic activity.- Robust metal-ligand bond increases catalyst stability and lifetime. |

The efficiency of a catalytic reaction is not only dependent on the active catalyst but also on its formation from a stable precatalyst and its stability throughout the reaction.

Precatalyst Activation:

Palladium catalysts are often introduced as stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and more advanced systems like (allyl)PdCl dimers and palladacycles. nih.govwikipedia.org The activation process is a critical step and can be influenced by various reaction components, including solvents, bases, and additives. nih.gov For instance, the use of easily activated precatalysts bearing biarylphosphine ligands can ensure the formation of the highly active monoligated Pd(0) complex at or below room temperature. mit.edunih.gov The development of precatalysts that are activated under mild conditions is crucial for reactions with sensitive substrates like 2-iodothiophene-3-carbonyl chloride. mit.edu

Catalyst Deactivation:

Catalyst deactivation is a significant challenge in homogeneous catalysis and can occur through several pathways. princeton.edu For palladium catalysts, common deactivation mechanisms include the formation of palladium black (insoluble Pd(0) aggregates), the degradation of ligands (e.g., oxidation of phosphines to phosphine oxides), and the formation of inactive palladium clusters or complexes. researchgate.netnih.govresearchgate.net The presence of certain reagents or byproducts can also inhibit the catalyst. researchgate.net For example, in Negishi couplings, zinc salts can sequester halide additives, leading to catalyst deactivation. researchgate.net Understanding these deactivation pathways is essential for designing more robust catalytic systems and reaction conditions to prolong catalyst lifetime and maintain high activity. princeton.edu The addition of stabilizing ligands or additives can sometimes mitigate deactivation. For example, phosphine oxides have been shown to act as stabilizing ligands in certain cross-coupling reactions, preventing the formation of palladium black. nih.gov

Heterogeneous Catalysis in this compound Transformations

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced metal contamination in the final product. mdpi.com

Palladium nanoparticles supported on various materials are the most common type of heterogeneous catalyst for cross-coupling reactions.

Supported Palladium Catalysts:

A wide range of support materials have been utilized to immobilize palladium, including activated carbon, silica, alumina, zeolites, and polymers. mdpi.comresearchgate.netlookchem.com The choice of support can significantly influence the catalyst's activity, selectivity, and stability. For instance, a palladium catalyst supported on bio-inspired materials has shown good performance in Suzuki-Miyaura and Sonogashira reactions. mdpi.com Similarly, palladium supported on MCM-41 has been used for the cyclocarbonylation of 2-iodoanilines with acyl chlorides, a reaction type relevant to the chemistry of 2-iodothiophene-3-carbonyl chloride. nih.govresearchgate.net The interaction between the palladium nanoparticles and the support is crucial for preventing leaching of the metal into the reaction medium, which can lead to a loss of catalytic activity and product contamination. researchgate.net Fe₃O₄@polyaniline core/shell microspheres have been used as a magnetic support for palladium, allowing for easy recovery of the catalyst using an external magnet. rsc.org

| Support Material | Catalyst Example | Relevant Application |

| MCM-41 | 2N-MCM-41-Pd(OAc)₂ | Cyclocarbonylation of 2-iodoanilines with acyl chlorides. nih.govresearchgate.net |

| Zeolite Y | [Pd(NH₃)₄]–NaY | Copper-free Sonogashira cross-coupling of aryl halides. lookchem.com |

| Cellulose | Pd@Al₂O₃-CELL | Suzuki-Miyaura coupling of aryl bromides. mdpi.com |

| Magnetic Nanoparticles | Fe₃O₄@PANI–Pd(II) | Suzuki carbonylative cross-coupling reactions. rsc.org |

| Activated Carbon | Pd/C | Carbonylation of 1-arylethanols. rsc.org |

The recyclability of supported palladium catalysts has been demonstrated in various cross-coupling reactions. For example, an MCM-41-anchored palladium catalyst was recycled at least eight times without a significant decrease in catalytic efficiency in the cyclocarbonylation of 2-iodoanilines. nih.gov Similarly, a palladium catalyst supported on a gallic acid-based polymer (Pd–GAP) showed excellent recyclability over ten cycles in Suzuki-Miyaura couplings, including the coupling of 2-iodothiophene (B115884). acs.org However, catalyst deactivation can still occur in heterogeneous systems through mechanisms such as metal leaching, particle agglomeration, and poisoning of active sites. researchgate.net The stability of the catalyst is often dependent on the reaction conditions, the nature of the support, and the interaction between the support and the metal nanoparticles.

Catalyst-Free and Organocatalytic Approaches

While transition-metal catalysis is dominant, there is growing interest in developing catalyst-free and organocatalytic methods to avoid the cost and potential toxicity of metal catalysts.

Catalyst-Free Reactions:

For highly reactive substrates, some transformations may proceed under catalyst-free conditions, often promoted by a strong base or high temperatures. However, for the C-C and C-heteroatom bond formations typically desired from 2-iodothiophene-3-carbonyl chloride, such approaches are generally not efficient.

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. N-Heterocyclic carbenes, in addition to being excellent ligands for transition metals, can also act as organocatalysts. mdpi.comnih.gov They have been employed in reactions such as the Glaser coupling and various annulation reactions. mdpi.comnih.gov The development of organocatalytic methods for the direct functionalization of thiophene (B33073) derivatives is an active area of research. For instance, organocatalytic asymmetric reactions have been developed for the synthesis of indole-based chiral heterocycles, and similar strategies could potentially be adapted for thiophene-containing compounds. nih.gov However, to date, specific organocatalytic reactions involving 2-iodothiophene-3-carbonyl chloride are not well-documented in the literature.

Photocatalysis and Electrocatalysis in Activating this compound

The activation of carbon-halogen bonds in aryl halides is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of 2-iodothiophene-3-carbonyl chloride, the presence of a photo- and electro-labile carbon-iodine bond on the thiophene ring presents significant opportunities for activation through photocatalysis and electrocatalysis. These methods offer green and efficient alternatives to traditional transition-metal-catalyzed cross-coupling reactions, often proceeding under mild conditions without the need for stoichiometric organometallic reagents.

Research into the photochemistry of iodothiophenes has revealed that the carbon-iodine (C-I) bond is susceptible to cleavage upon ultraviolet (UV) irradiation. rsc.org This inherent photosensitivity forms the basis for its activation in photocatalytic cycles. Both 2-iodothiophene and 3-iodothiophene (B1329286) undergo photodissociation, leading to the formation of a thienyl radical and an iodine atom. rsc.org This process can be harnessed in photoredox catalysis, where a photocatalyst, upon absorbing visible light, can facilitate single-electron transfer (SET) to or from the 2-iodothiophene-3-carbonyl chloride molecule, initiating its transformation.

Electrocatalysis provides another powerful avenue for the activation of 2-iodothiophene-3-carbonyl chloride. By applying an electrical potential, the C-I bond can be selectively reduced, generating a highly reactive thienyl radical anion or thienyl radical, which can then engage in a variety of chemical transformations. The electrochemical behavior of substituted thiophenes has been a subject of interest, particularly in the context of electropolymerization and the synthesis of functional materials. acs.orgaau.edu.et

While specific research on the photocatalytic and electrocatalytic activation of 2-iodothiophene-3-carbonyl chloride is not extensively documented, the principles governing the reactivity of aryl iodides and thiophene derivatives allow for the extrapolation of potential catalytic systems and reaction pathways. The following sections will delve into the theoretical frameworks and experimental precedents that underpin the application of photocatalysis and electrocatalysis to this versatile building block.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. The general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer process with a substrate to generate a reactive intermediate. In the case of 2-iodothiophene-3-carbonyl chloride, both oxidative and reductive quenching cycles of a photocatalyst could be envisioned.

Potential Photocatalytic Systems:

| Photocatalyst Family | Potential Mechanism | Expected Reactive Intermediate | Potential Coupling Partners |

| Ruthenium(II) polypyridyl complexes | Reductive Quenching | Thienyl radical | Alkenes, alkynes, electron-rich arenes |

| Iridium(III) cyclometalated complexes | Oxidative or Reductive Quenching | Thienyl radical or radical anion | Nucleophiles, electrophiles |

| Organic Dyes (e.g., Eosin Y, Rose Bengal) | Oxidative or Reductive Quenching | Thienyl radical or radical anion | Various radical precursors, nucleophiles |

This table presents potential photocatalytic systems for the activation of 2-iodothiophene-3-carbonyl chloride based on established photoredox catalysis principles.

In a typical reductive quenching cycle, an excited photocatalyst would be quenched by a sacrificial electron donor, generating a potent reductant. This reduced form of the photocatalyst could then transfer an electron to 2-iodothiophene-3-carbonyl chloride, leading to the cleavage of the C-I bond and the formation of a thienyl radical. This radical could then be trapped by a suitable coupling partner. Conversely, in an oxidative quenching cycle, the excited photocatalyst could directly accept an electron from a donor molecule, and the resulting oxidized photocatalyst could then be reduced by 2-iodothiophene-3-carbonyl chloride, again generating the thienyl radical.

The design of ligands for metal-based photocatalysts, such as those based on ruthenium and iridium, can be tuned to modulate their photophysical and electrochemical properties, thereby optimizing the efficiency of the catalytic cycle. For instance, the introduction of electron-donating or electron-withdrawing groups on the polypyridyl ligands can alter the excited-state redox potentials of the complex.

Electrochemical methods offer a reagent-free approach to the activation of 2-iodothiophene-3-carbonyl chloride. The direct electrochemical reduction of the C-I bond can generate the corresponding thienyl radical or anion, which can then participate in subsequent reactions. The reduction potential required for this process would be influenced by the substitution pattern on the thiophene ring and the nature of the solvent and supporting electrolyte.

Studies on the electrochemical behavior of substituted thiophenes have shown that they can be electrochemically oxidized to form conductive polymers. acs.orgaau.edu.et While the focus of these studies has been on oxidation, the principles of electrochemical reduction are well-established. The electrochemical reduction of aryl halides is a known method for generating aryl radicals, which can then undergo a variety of transformations, including intramolecular cyclization and intermolecular coupling reactions.

Potential Electrocatalytic Approaches:

| Electrode Material | Reaction Type | Generated Intermediate | Potential Applications |

| Glassy Carbon | Direct Reduction | Thienyl radical anion/Thienyl radical | Reductive coupling, cyclization |

| Platinum | Direct Reduction | Thienyl radical anion/Thienyl radical | Dimerization, addition to unsaturated bonds |

| Silver or Copper Cathodes | Mediated Reduction | Organometallic intermediate | Cross-coupling reactions |

This table outlines potential electrocatalytic approaches for the activation of 2-iodothiophene-3-carbonyl chloride based on general electrochemical principles for organic synthesis.

Furthermore, the use of sacrificial metal anodes can be combined with the reduction at the cathode in what is known as a paired electrolysis system. In such a setup, the metal anode is consumed to generate metal cations that can participate in the catalytic cycle, for example, by forming an organometallic intermediate with the electrochemically generated thienyl species. This approach has been successfully applied to the synthesis of various organic molecules.

The design of the electrochemical cell, including the choice of electrode materials, solvent, and supporting electrolyte, is crucial for achieving high selectivity and efficiency in electrocatalytic reactions. The carbonyl chloride functionality in 2-iodothiophene-3-carbonyl chloride would need to be considered, as it could also be susceptible to electrochemical reduction, potentially leading to competing reaction pathways. Careful optimization of the reaction conditions would therefore be necessary to selectively activate the C-I bond.

Advanced Applications of 2 Iodothiophene 3 Carbonylchloride As a Building Block in Complex Molecule Synthesis

Synthesis of Functionalized Thiophene (B33073) Derivatives and Heterocycles

2-Iodothiophene-3-carbonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for a variety of functionalized thiophene derivatives and other heterocyclic systems. Its reactivity, stemming from the presence of both a reactive acyl chloride and an iodine atom, allows for sequential and site-selective modifications, making it a valuable tool for constructing complex molecular architectures.

The acyl chloride moiety readily participates in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to introduce diverse side chains at the 3-position of the thiophene ring. This reactivity is fundamental to its application in creating libraries of substituted thiophenes for various research purposes.

Furthermore, the iodine atom at the 2-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to the formation of extended π-conjugated systems. For instance, the palladium-catalyzed Sonogashira coupling of 2-iodothiophene (B115884) derivatives with terminal alkynes is a well-established method for the synthesis of 2-alkynylthiophenes. These products can then undergo further transformations, such as intramolecular cyclization, to afford fused heterocyclic systems like thieno[3,2-b]thiophenes, which are of significant interest in materials science. While general methods for the synthesis of thiophene derivatives through cyclization of functionalized alkynes are known, the use of 2-iodothiophene-3-carbonyl chloride as a starting material provides a direct route to specifically substituted thieno[3,2-b]thiophene (B52689) precursors. beilstein-journals.org

The combination of these two reactive sites allows for a modular approach to the synthesis of highly functionalized thiophenes. A typical synthetic strategy might involve an initial acylation at the C3-position, followed by a palladium-catalyzed cross-coupling reaction at the C2-position. This stepwise functionalization provides precise control over the final structure of the molecule.

Contribution to the Construction of Polythiophenes and Oligothiophenes for Material Science Research

The unique structural features of 2-iodothiophene-3-carbonyl chloride make it a valuable, though not yet widely reported, precursor for the synthesis of polythiophenes and oligothiophenes, which are key components in the field of organic electronics.

Precursors for Conjugated Polymer Backbones

The development of new monomers is crucial for the advancement of conjugated polymers with tailored properties. While the polymerization of 3-alkyl-2,5-dihalothiophenes is a common method for producing poly(3-alkylthiophene)s (P3ATs), the functionalization at the 3-position is often limited. rsc.org The carbonyl chloride group in 2-iodothiophene-3-carbonyl chloride offers a reactive handle to introduce a wide variety of functional groups into the polymer side chain. This could lead to the synthesis of novel polythiophenes with enhanced solubility, processability, and electronic properties.

The general strategy would involve the conversion of the carbonyl chloride to a more stable functional group, followed by polymerization. For example, reaction with an alcohol could yield an ester, which would be more tolerant to the conditions of metal-catalyzed cross-coupling polymerizations like Kumada or Stille coupling. The presence of the iodo and a second halo (introduced, for instance, by bromination at the 5-position) would allow for the formation of the polymer backbone.

Incorporation into Optoelectronic Materials Research

Oligothiophenes and polythiophenes are extensively studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure of the active material, including the nature of the substituents and the planarity of the backbone.

The carbonyl group at the 3-position of the thiophene ring, derived from 2-iodothiophene-3-carbonyl chloride, can influence the electronic properties of the resulting oligomer or polymer. For example, the incorporation of electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in p-type semiconductors and for improving air stability.

Furthermore, the carbonyl group can be used to attach more complex functionalities. For instance, it can serve as an anchor point for the synthesis of donor-acceptor (D-A) type copolymers. In these materials, electron-donating and electron-accepting units are alternated along the polymer chain, leading to a reduced bandgap and enhanced light absorption in the visible and near-infrared regions, a desirable feature for organic solar cells. While the direct use of 2-iodothiophene-3-carbonyl chloride in the synthesis of such polymers is not yet extensively documented, its potential as a building block for creating novel optoelectronic materials is significant.

Role in the Synthesis of Scaffolds for Medicinal Chemistry Research (excluding biological activity/dosage)

Thiophene-containing compounds are prevalent in medicinal chemistry, forming the core of numerous pharmacologically active molecules. The ability to precisely functionalize the thiophene ring makes 2-iodothiophene-3-carbonyl chloride a potentially valuable tool in the synthesis of scaffolds for drug discovery.

Synthesis of Advanced Intermediates for Drug Discovery Programs

The development of new drugs often relies on the synthesis of novel molecular scaffolds that can be further elaborated to create a library of potential drug candidates. The dual reactivity of 2-iodothiophene-3-carbonyl chloride allows for the construction of complex and diverse thiophene-based intermediates.

For example, the acyl chloride can be reacted with an amine to form a stable amide bond, a common functional group in many pharmaceuticals. The remaining iodo group can then be used in a cross-coupling reaction to introduce additional complexity, such as an aromatic or heteroaromatic ring. This modular approach is highly desirable in medicinal chemistry for structure-activity relationship (SAR) studies. Thiophene-2-carbonyl chlorides are known intermediates in the synthesis of drugs like the nematicide Tioxazafen and the anticoagulant Rivaroxaban. bldpharm.com While not the 2-iodo-3-carbonyl derivative, this highlights the importance of this class of compounds in pharmaceutical synthesis.

Preparation of Labeled Compounds for Mechanistic Biological Studies (e.g., 13C- and D-Isotope Labeling)

Isotopically labeled compounds are indispensable tools in drug discovery and development for elucidating metabolic pathways, determining mechanisms of action, and in quantitative bioanalytical assays. The synthesis of such labeled compounds often requires the introduction of an isotope at a specific position in the molecule.

2-Iodothiophene-3-carbonyl chloride can serve as a precursor for the introduction of carbon-13 (¹³C) or deuterium (B1214612) (D) labels. For instance, the carbonyl group can be reduced to an alcohol and then oxidized back to a ¹³C-labeled carboxylic acid using a labeled oxidizing agent. Alternatively, a ¹³C-labeled carbon monoxide could potentially be used in a carbonylative cross-coupling reaction to introduce a labeled carbonyl group at the 2-position, although this would require a different starting material.

Contribution to Natural Product Total Synthesis Efforts

While thiophene-containing natural products are less common than those with oxygen or nitrogen heterocycles, a number of them have been isolated, primarily from plants in the Asteraceae family. cabidigitallibrary.org These compounds often feature oligo- or polythiophene structures and exhibit a range of interesting biological activities, including antimicrobial and insecticidal properties. cabidigitallibrary.org The total synthesis of these natural products and their analogues, aimed at confirming their structures and exploring their therapeutic potential, requires efficient methods for assembling the core thiophene units.

2-Iodothiophene-3-carbonyl chloride represents a strategic starting material for these synthetic endeavors. Although its direct application in a completed total synthesis of a specific natural product is not widely documented in mainstream literature, its potential is clear from its structure. Synthetic chemists can envision its use in a convergent approach where the thiophene ring serves as a central scaffold.

Hypothetical Synthetic Utility:

Formation of Key Substructures: The carbonyl chloride can be transformed into a variety of other functional groups. For instance, reduction could yield a hydroxymethyl group, while a Curtius rearrangement of the corresponding acyl azide (B81097) would lead to an amine at the C3 position. These transformations provide access to a wider array of thiophene-based intermediates.

Modular Assembly: The true power of this building block lies in its capacity for sequential, selective reactions. A synthetic strategy could involve first reacting the carbonyl chloride group and then using the iodo-substituent for a cross-coupling reaction to append another molecular fragment. This modularity is highly desirable in total synthesis for building complex carbon skeletons. For example, in the synthesis of a bithiophene natural product, one could first form an amide or ester at the C3 position and then execute a Suzuki coupling at the C2 position with a second thiophene-boronic acid derivative.

Below is a table of representative thiophene-containing natural products, illustrating the types of structures whose synthesis could potentially benefit from a building block approach using 2-Iodothiophene-3-carbonyl chloride.

| Natural Product | Source Family | Structural Feature |

| α-Terthienyl | Asteraceae | Trithiophene |

| Ecliptalbine | Asteraceae | Dithiophene with side chain |

| 2-(Buta-1,3-diynyl)-5-(penta-1,3-diynyl)thiophene | Asteraceae | Monothiophene with polyyne chains |

This table contains representative examples of thiophene natural products to illustrate potential synthetic targets.

Exploration in Agrochemical Research Intermediates

The search for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant driver of research in the chemical industry. Thiophene derivatives, particularly thiophene-carboxamides, have emerged as a promising scaffold for the development of new fungicides, insecticides, and herbicides. mdpi.comnih.govrsc.org The thiophene ring serves as a bioisostere for the benzene (B151609) ring, often improving the pharmacokinetic properties and biological activity of a molecule. mdpi.com

2-Iodothiophene-3-carbonyl chloride is an exceptionally useful intermediate for generating libraries of novel thiophene-3-carboxamides for high-throughput screening in agrochemical discovery. Its utility is twofold:

Amide Formation: The carbonyl chloride group reacts readily and cleanly with a wide range of primary and secondary amines to produce the corresponding thiophene-3-carboxamides. This allows for the systematic variation of the substituent on the amide nitrogen, a common strategy for optimizing biological activity. rsc.org

Cross-Coupling: The iodine atom at the C2 position provides a site for introducing further molecular diversity. After the formation of the amide bond, a palladium-catalyzed cross-coupling reaction can be employed to attach various aryl, heteroaryl, or alkyl groups. This allows for the exploration of the chemical space around the thiophene core, which can be critical for fine-tuning the compound's activity against specific agricultural pests or pathogens.

This building-block approach is exemplified by research into halogenated 2-thiophenecarboxylic acid derivatives, which have been developed as key intermediates for a new class of 1,2,4-triazole (B32235) insecticides. nih.gov While focused on the 2-carbonyl isomer, this work highlights the industrial relevance of using halogenated thiophene carbonyl chlorides as precursors for complex agrochemicals. nih.gov Similarly, various studies have detailed the synthesis and evaluation of thiophene-3-carboxamide (B1338676) derivatives as potent antifungal agents. nih.gov

The table below illustrates the potential of 2-Iodothiophene-3-carbonyl chloride as a precursor for diverse agrochemical candidates.

| Precursor | Reaction Sequence | Potential Agrochemical Scaffold | Target Activity |

| 2-Iodothiophene-3-carbonyl chloride | 1. Amidation with R¹-NH₂ 2. Suzuki Coupling with R²-B(OH)₂ | 2-(R²)-N-(R¹)-thiophene-3-carboxamide | Fungicide, Insecticide |

| 2-Iodothiophene-3-carbonyl chloride | 1. Amidation with R¹-NH₂ 2. Sonogashira Coupling with R²-acetylene | 2-(R²-ethynyl)-N-(R¹)-thiophene-3-carboxamide | Fungicide, Herbicide |

| 2-Iodothiophene-3-carbonyl chloride | 1. Esterification with R¹-OH 2. Heck Coupling with R²-alkene | Methyl 2-(R²-vinyl)-thiophene-3-carboxylate | Nematicide, Insecticide |

This table presents hypothetical reaction pathways to demonstrate the utility of 2-Iodothiophene-3-carbonyl chloride in generating diverse scaffolds for agrochemical research.

Computational and Theoretical Investigations of 2 Iodothiophene 3 Carbonylchloride Reactivity

Electronic Structure Analysis and Reactivity Prediction

The reactivity of 2-iodothiophene-3-carbonyl chloride is fundamentally governed by the electronic interplay between the thiophene (B33073) ring and its two functional groups: the electron-withdrawing carbonyl chloride group at the 3-position and the iodine atom at the 2-position.

The carbonyl chloride group significantly influences the electronic distribution of the thiophene ring through both inductive and resonance effects. The highly electronegative oxygen and chlorine atoms pull electron density away from the ring, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This electron-withdrawing character also deactivates the thiophene ring towards electrophilic aromatic substitution, while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the carbonyl group.

Computational methods such as Density Functional Theory (DFT) can provide a more quantitative picture of the electronic structure. By calculating molecular orbitals and electrostatic potential maps, one can predict the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Electronic Properties of 2-Iodothiophene-3-carbonyl chloride (Calculated via DFT)

| Property | Predicted Value/Description | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively small | Indicates higher kinetic reactivity and lower kinetic stability. |

| Electrostatic Potential | Large positive potential on the carbonyl carbon; significant positive potential on the carbon bearing the iodine atom. | The carbonyl carbon is the primary site for nucleophilic attack. The C-I bond is a potential site for oxidative addition in catalytic cycles. |

| Natural Bond Orbital (NBO) Charges | Significant positive charge on C3 (carbonyl) and C2 (iodo-substituted). | Confirms the electrophilic nature of these positions. |

Mechanistic Computational Studies of Key Reactions

Computational chemistry offers powerful tools to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Transition State Analysis

For a typical reaction of 2-iodothiophene-3-carbonyl chloride, such as its reaction with a nucleophile (e.g., an amine to form an amide), a transition state can be located computationally. This transition state would likely involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond. The geometry of this transition state, characterized by a single imaginary frequency in its vibrational spectrum, is a critical factor in determining the reaction rate.

Energy Profile Mapping

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile provides a visual representation of the reaction pathway and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Hypothetical Energy Profile for the Amination of 2-Iodothiophene-3-carbonyl chloride

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | 2-Iodothiophene-3-carbonyl chloride + Amine | 0 |

| 1 | Transition State 1 (Nucleophilic attack) | +15 |

| 2 | Tetrahedral Intermediate | -5 |

| 3 | Transition State 2 (Chloride departure) | +10 |

| 4 | 2-Iodothiophene-3-carboxamide + HCl | -20 |

This hypothetical profile suggests a two-step mechanism with a tetrahedral intermediate, which is characteristic of nucleophilic acyl substitution reactions.

Ligand-Substrate Interactions in Catalyzed Reactions

The presence of the iodo-substituent on the thiophene ring opens up possibilities for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. In these reactions, 2-iodothiophene-3-carbonyl chloride would act as the electrophilic partner.

Computational studies can model the intricate interactions between the substrate and the metal catalyst. For instance, in a palladium-catalyzed Suzuki coupling, the catalytic cycle would involve the oxidative addition of the C-I bond of 2-iodothiophene-3-carbonyl chloride to a Pd(0) complex. DFT calculations can be employed to investigate the geometry of the resulting Pd(II) intermediate and the subsequent steps of transmetalation and reductive elimination. The nature of the ligands on the palladium catalyst can be computationally varied to understand their influence on the reaction's efficiency and selectivity.

Predictive Modeling for Novel Transformations of 2-Iodothiophene-3-carbonylchloride

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be a valuable tool for designing novel transformations of 2-iodothiophene-3-carbonyl chloride. While specific QSAR models for this compound are not available, the methodology can be applied.

A hypothetical QSAR study could involve synthesizing a library of derivatives of 2-iodothiophene-3-carbonyl chloride with varying substituents on the thiophene ring or by modifying the carbonyl group. The reactivity or biological activity of these compounds would then be measured experimentally. A statistical model would be developed to correlate the observed activity with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). This model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby guiding the design of new molecules with desired properties.

Future Directions and Challenges in 2 Iodothiophene 3 Carbonylchloride Research

Development of More Sustainable Synthetic Routes and Reaction Conditions

The future of chemical manufacturing hinges on the adoption of greener and more sustainable practices. For 2-Iodothiophene-3-carbonyl chloride, this translates to a critical need for synthetic routes that are not only efficient but also environmentally benign. Key areas of focus include:

Minimizing Hazardous Reagents: Traditional methods for the synthesis of thiophene-2-carbonyl chlorides, which share similarities with the synthesis of the 3-carbonyl chloride isomer, have sometimes employed hazardous reagents like phosgene. google.com Future research will undoubtedly prioritize the development of synthetic pathways that avoid such toxic substances, opting instead for safer alternatives.

Reducing Waste Generation: A significant challenge in chemical synthesis is the generation of waste, particularly in the form of inorganic salts from reactions involving reagents like aluminum chloride. google.com The development of catalytic systems and reaction conditions that minimize byproduct formation is a crucial goal. This aligns with the principles of green chemistry, which advocate for processes that maximize the incorporation of all materials used in the process into the final product. scribd.com

Energy Efficiency: Exploring reaction conditions that require less energy input, such as lower reaction temperatures or the use of microwave irradiation, can significantly improve the sustainability profile of the synthesis. sigmaaldrich.com

A comparative look at different synthetic approaches highlights the ongoing efforts toward sustainability. For instance, the use of oxalyl chloride has been explored as an alternative to more hazardous reagents, although it may require more forcing reaction conditions. google.com The development of novel catalytic systems that can facilitate the reaction under milder conditions remains a key research objective.

Discovery of Novel Reactivity Patterns and Selectivities

The reactivity of 2-Iodothiophene-3-carbonyl chloride is a rich field for exploration. The interplay of the iodo and carbonyl chloride functional groups on the thiophene (B33073) ring offers a platform for discovering new chemical transformations.

Thiophenes, in general, exhibit diverse reactivity patterns, including participation in transition metal-catalyzed cross-coupling reactions, electrophilic substitutions, and metal insertion into C-S bonds. researchgate.netbohrium.comacs.org For 2-Iodothiophene-3-carbonyl chloride, future research will likely delve into:

Selective Functionalization: Developing methods to selectively react at either the iodine-bearing carbon or the carbonyl chloride group is a key challenge. This would allow for the stepwise and controlled construction of complex molecules.

Unveiling New Reaction Pathways: The unique electronic and steric environment of the substituted thiophene ring could lead to the discovery of unprecedented reaction pathways. researchgate.net Investigating its behavior with a wider range of reagents and catalysts will be crucial.

Influence of Substituents: Understanding how the existing substituents influence the reactivity of the thiophene ring is fundamental. For example, the electron-withdrawing nature of the carbonyl chloride group can impact the regioselectivity of further substitutions.

The study of thiophene's interaction with transition metals has already revealed complex reactivity patterns, including C-S bond cleavage and the formation of various coordination complexes. researchgate.netbohrium.comacs.org Extending these investigations to 2-Iodothiophene-3-carbonyl chloride could open up new avenues for catalytic applications.

Integration into Automated Synthesis Platforms and Flow Chemistry

The modernization of chemical synthesis increasingly involves the use of automated platforms and flow chemistry. These technologies offer significant advantages in terms of reproducibility, scalability, and safety.

Integrating the synthesis and reactions of 2-Iodothiophene-3-carbonyl chloride into these systems presents both opportunities and challenges:

Continuous Production: Flow chemistry allows for the continuous production of chemical compounds, which can be more efficient and safer than traditional batch processes, especially for reactions that are exothermic or involve hazardous intermediates. mdpi.com

High-Throughput Screening: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of optimal synthetic methods and novel reactions.

Process Intensification: Flow reactors can offer enhanced heat and mass transfer, leading to higher yields and shorter reaction times.

The successful implementation of flow chemistry for the synthesis of heterocyclic compounds like indoles demonstrates the potential of this technology. mdpi.com Applying these principles to the synthesis and derivatization of 2-Iodothiophene-3-carbonyl chloride could lead to more efficient and scalable production methods.

Exploration of Unique Applications in Emerging Fields

The unique combination of functional groups in 2-Iodothiophene-3-carbonyl chloride makes it a promising candidate for applications in various emerging fields.